4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-
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Overview
Description
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- is a chemical compound with a complex structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene. This compound is characterized by its octahydro-8a-methyl configuration, indicating the presence of eight hydrogen atoms and a methyl group attached to the naphthalene ring system.
Preparation Methods
The synthesis of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired cis-configuration.
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are subjected to hydrogen gas in the presence of a catalyst. The reaction is monitored to ensure the formation of the cis-isomer, which is then purified through various techniques such as distillation or crystallization.
Chemical Reactions Analysis
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- has several scientific research applications:
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of naphthalenol derivatives on biological systems. Researchers investigate its interactions with enzymes and other biomolecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Researchers study its effects on various diseases and conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used. For example, in medicinal applications, it may interact with cellular pathways involved in disease processes.
Comparison with Similar Compounds
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- can be compared with other similar compounds, such as:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, trans-: This compound has a similar structure but differs in the configuration of the hydrogen atoms and methyl group. The trans-isomer may exhibit different chemical and biological properties.
4a-(2H)-Naphthalenol, octahydro-8a-ethyl-, cis-: This compound has an ethyl group instead of a methyl group. The presence of the ethyl group may affect its reactivity and interactions with other molecules.
4a-(2H)-Naphthalenol, octahydro-8a-methyl-3-oxo-, cis-:
The uniqueness of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- lies in its specific configuration and the presence of the methyl group, which influence its reactivity and interactions with other molecules.
Properties
CAS No. |
5173-73-9 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C11H20O/c1-10-6-2-4-8-11(10,12)9-5-3-7-10/h12H,2-9H2,1H3 |
InChI Key |
UWRUMJPLZZBUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(CCCC2)O |
Origin of Product |
United States |
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